molecular formula C11H12O4 B1435989 Methyl 3-carboxyphenylpropanoate CAS No. 1400819-74-0

Methyl 3-carboxyphenylpropanoate

Cat. No. B1435989
M. Wt: 208.21 g/mol
InChI Key: AIOFTBCQVHMTHC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Methyl 3-carboxyphenylpropanoate is characterized by its molecular weight of 212.22 g/mol. More detailed structural analysis would require techniques such as X-ray diffraction, NMR, and computational studies .


Physical And Chemical Properties Analysis

Methyl 3-carboxyphenylpropanoate has a white crystalline powder-like appearance. Its melting point is about 136 °C, and it is slightly soluble in water. It has relatively low vapor pressure, and its logP value is 2.81, indicating its moderate lipophilicity.

Scientific Research Applications

Glass-forming Properties

Methyl 3-carboxyphenylpropanoate is studied for its glass-forming properties, particularly in the context of atmospheric oxidation products of α-pinene. It transforms into anhydrides upon melting, which prevents the determination of the glass transition temperature through conventional means. A novel technique, MARBLES, was developed to transfer a substance into a glassy state without heating, providing insights into the glass transition temperature and the behavior of atmospheric terpene secondary organic aerosol (SOA) particles (Dette et al., 2014).

DNA Binding Interactions

Research into the synthesis and characterization of amide-substituted dexibuprofen derivatives, which include methyl 2-[2-(4-isobutylphenyl) propanamido]-3-phenylpropanoate, has been conducted. These compounds were studied for their DNA binding interactions through various experimental and theoretical techniques, highlighting their potential in biochemistry and pharmaceuticals (Arshad et al., 2017).

Conductivity Enhancement in PEDOT Films

Studies have focused on the development of highly conductive PEDOT films through dopant engineering, using sulfuric acid as a dopant. This work elucidates the organization, doping, and transport mechanism of these materials, promising advances in organic electronics, photovoltaics, and thermoelectric applications (Gueye et al., 2016).

Corrosion Inhibition

An intelligent and efficient synthesis of new inhibitors against corrosion of mild steel in acidic media was studied. This includes the development of methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate and its role in corrosion prevention, demonstrating potential applications in materials science and engineering (Arrousse et al., 2021).

Safety And Hazards

The safety data sheet for Methyl 3-carboxyphenylpropanoate suggests that it should not be used for food, drug, pesticide, or biocidal product use . Any clothing contaminated by the product should be immediately removed, and the person should be moved out of the dangerous area .

properties

IUPAC Name

3-(1-methoxy-1-oxopropan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(11(14)15-2)8-4-3-5-9(6-8)10(12)13/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOFTBCQVHMTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-carboxyphenylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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